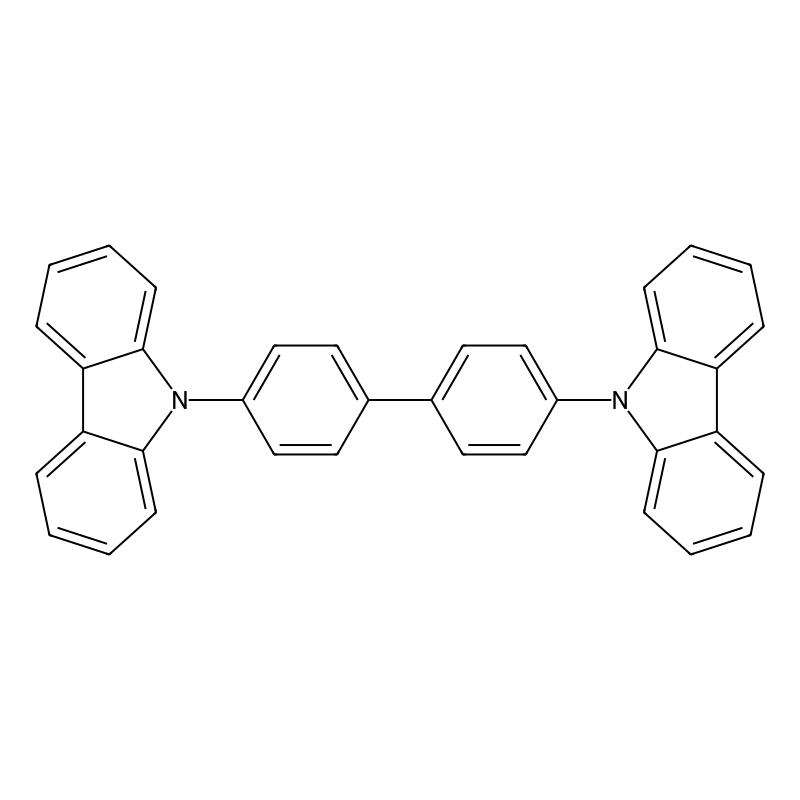4,4'-Bis(N-carbazolyl)-1,1'-biphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Light-Emitting Diodes (OLEDs):
CBP is a widely used host material in OLEDs due to its excellent triplet energy transfer (TTA) properties and charge transport capabilities.
- Triplet energy transfer: CBP efficiently transfers triplet excitons, generated by an electrical current, to phosphorescent dopants, enabling efficient light emission in OLEDs.
- Charge transport: CBP possesses good hole-transporting properties, which contribute to balanced carrier injection and transport in OLEDs.
Organic Photovoltaics (OPVs):
CBP finds applications in OPVs as an electron transport layer (ETL) due to its electron mobility and energy level alignment with other organic materials.
- Electron transport layer: CBP facilitates the efficient transport of electrons generated by light absorption in the active layer of OPVs, contributing to improved device performance.
- Energy level alignment: CBP's energy levels are well-aligned with other commonly used materials in OPVs, ensuring efficient charge transfer and minimizing energy losses.
Perovskite Solar Cells (PSCs):
CBP shows potential as a hole transport material (HTM) in PSCs due to its suitable energy levels and hole mobility. []
- Hole transport material: CBP allows efficient transport of holes generated by light absorption in the perovskite layer of PSCs, contributing to improved device efficiency. []
- Energy level alignment: The energy levels of CBP can be tuned to match those of perovskite materials, ensuring efficient charge transfer and minimizing energy losses. []
Other Applications:
CBP is also being explored for various other research applications, including:
- Organic field-effect transistors (OFETs): As a semiconductor material for charge transport in OFETs.
- Chemosensors: For the detection of various chemical species due to its photoluminescence properties.
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl is an organic compound with the molecular formula and a molecular weight of 484.59 g/mol. It is characterized by two carbazole units linked to a biphenyl moiety. This structure contributes to its properties as an efficient host material in OLEDs due to its high hole mobility and electron-rich nature from the carbazole groups .
CBP's primary function in OLEDs is as a host material. It efficiently transports holes (positive charges) and effectively confines excitons (excited electron-hole pairs) within the device [, ]. The planar structure and delocalized electrons facilitate this charge transport. Additionally, the HOMO-LUMO (highest occupied molecular orbital-lowest unoccupied molecular orbital) energy levels of CBP can be tuned to match those of guest emitters (luminescent molecules) for efficient energy transfer and light emission [].
The primary reaction involving 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl is its synthesis from 4,4'-dibromobiphenyl and carbazole. The reaction typically involves potassium tert-butoxide as a base in a toluene solvent under an inert atmosphere at elevated temperatures (130-140 °C) for extended periods (up to 48 hours). The resulting product can be purified through silica gel chromatography .
While specific biological activities of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl are not widely documented, compounds containing carbazole units have been noted for various biological activities, including anti-cancer and anti-inflammatory properties. Further studies are necessary to fully elucidate the biological implications of this compound .
Several synthesis methods exist for 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl:
- From Dihalobiphenyl: The most common method involves the reaction of 4,4'-dibromobiphenyl with carbazole using potassium tert-butoxide in toluene.
- Alternative Routes: Other synthetic routes may involve different halogenated biphenyl derivatives or variations in reaction conditions such as temperature and solvent choice.
These methods can yield varying purities and yields depending on the specific conditions employed .
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl is primarily used as a host material in OLEDs due to its excellent hole transport properties. It efficiently hosts phosphorescent emitters across various colors (green, yellow, red) and has been instrumental in improving the performance of OLED devices by enhancing their efficiency and stability . Additionally, it serves as a key component in other organic electronic devices and materials.
Interaction studies involving 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl often focus on its doping efficiency with materials like molybdenum trioxide (MoO₃). Research indicates that doping can significantly enhance the charge transport properties of this compound, making it more effective in electronic applications . The effectiveness of p-dopants in organic semiconductors has been explored extensively to understand the mechanisms behind improved device performance.
Several compounds share structural similarities with 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl. Here are some notable examples:
Uniqueness of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
What sets 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl apart from these similar compounds is its dual carbazole structure which enhances its hole transport capabilities significantly compared to single-unit derivatives. This makes it particularly valuable in applications requiring high efficiency and stability in organic electronics.
XLogP3
Appearance
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant







